molecular formula C20H19N3O2 B7460532 N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No. B7460532
M. Wt: 333.4 g/mol
InChI Key: KTTJABTVVRXDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as ECO, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECO is a derivative of carbazole, which is a naturally occurring compound found in various plants and animals.

Scientific Research Applications

N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several research studies have demonstrated the anti-cancer activity of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in different cancer cell lines, including breast, lung, and colon cancer cells. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been studied for its neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.

Mechanism of Action

The mechanism of action of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and inflammation. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of inflammatory mediators. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which suggests its potential use as an anti-cancer agent.
Biochemical and Physiological Effects
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and anti-cancer activity. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have a high selectivity for cancer cells, which suggests that it may have fewer off-target effects compared to other compounds. However, one of the limitations of using N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide research, including the optimization of its synthesis method to improve yield and purity, the evaluation of its potential use in combination with other compounds for enhanced therapeutic effects, and the development of novel drug delivery systems to improve its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves a multi-step process that includes the reaction of carbazole with various reagents to produce the final product. The synthesis method for N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been described in several research articles, and it involves the use of different catalysts and solvents to optimize the yield and purity of the compound.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-4-23-17-8-6-5-7-15(17)16-11-14(9-10-18(16)23)21-20(24)19-12(2)22-25-13(19)3/h5-11H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTJABTVVRXDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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